2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

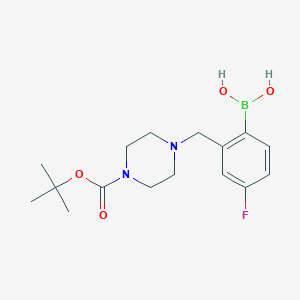

The compound 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The structure consists of:

- A 4-fluorophenylboronic acid core (a benzene ring substituted with a fluorine atom at position 4 and a boronic acid group at position 2).

- A piperazine ring linked via a methylene (-CH2-) group at position 2 of the phenyl ring.

- A tert-butoxycarbonyl (Boc) protecting group attached to the piperazine nitrogen.

The IUPAC name is constructed as follows:

- The parent structure is phenylboronic acid (C6H5B(OH)2).

- Substituents are numbered to give the boronic acid group the lowest possible position (position 1).

- The fluorine atom occupies position 4, yielding 4-fluorophenylboronic acid .

- The methylene-linked piperazine moiety is positioned at carbon 2 of the phenyl ring.

- The Boc group modifies the piperazine nitrogen.

Thus, the full IUPAC name is:

(2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenyl)boronic acid .

Structural Representation

The molecular structure can be represented as:

B(OH)2

│

F─C6H3─CH2─N

│

Piperazine─Boc

The boronic acid group (-B(OH)2) and fluorine (-F) are para to each other on the benzene ring, while the piperazine-Boc group is ortho to the boronic acid .

CAS Registry Number and Synonyms

CAS Registry Number

The compound is uniquely identified by the CAS Registry Number 1704063-84-2 .

Synonyms

Common synonyms include:

- (2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenyl)boronic acid

- 2-((4-(Boc-piperazin-1-yl)methyl)-4-fluorophenylboronic acid

- 1-Piperazinecarboxylic acid, 4-[(2-borono-5-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester

- 4-Fluoro-2-[(4-(tert-butoxycarbonyl)piperazin-1-yl)methyl]benzeneboronic acid

These synonyms reflect variations in naming conventions across databases and commercial suppliers .

Molecular Formula and Weight

Molecular Formula

The compound’s molecular formula is C₁₆H₂₄BFN₂O₄ , indicating:

- 16 carbon atoms

- 24 hydrogen atoms

- 1 boron atom

- 1 fluorine atom

- 2 nitrogen atoms

- 4 oxygen atoms

Molecular Weight

The molecular weight is 338.18 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 24 | 1.008 | 24.19 |

| B | 1 | 10.81 | 10.81 |

| F | 1 | 19.00 | 19.00 |

| N | 2 | 14.01 | 28.02 |

| O | 4 | 16.00 | 64.00 |

| Total | 338.18 |

This formula and weight are consistent across peer-reviewed chemical databases and commercial catalogs .

Data Summary Table

Properties

IUPAC Name |

[4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOOJMLMSFFYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multiple steps:

Formation of the Piperazine Moiety: The piperazine ring is first protected with a tert-butoxycarbonyl group to prevent unwanted reactions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can undergo several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorophenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Reduced forms of the original compound with modified functional groups.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Scientific Research Applications

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug discovery. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. This property is particularly beneficial in cancer therapy, where the modulation of protein levels can lead to apoptosis of malignant cells.

Case Study:

A study explored the use of boronic acids in developing inhibitors for specific proteases involved in cancer progression. The incorporation of the piperazine ring in the structure improved selectivity and potency against target enzymes, demonstrating the compound's potential as an anticancer agent .

Chemical Biology

The compound can serve as a probe in chemical biology studies due to its ability to form complexes with biomolecules. Its boronate functionality allows it to selectively bind to glycoproteins and other biomolecules that contain diol groups.

Case Study:

Research highlighted the use of boronic acids in targeting glycosylated proteins for imaging and therapeutic purposes. The ability to modulate interactions with these biomolecules can aid in understanding disease mechanisms and developing targeted therapies .

Catalysis

Boronic acids are also employed as catalysts in organic synthesis due to their ability to facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the piperazine moiety may enhance the reactivity and selectivity of such reactions.

Table: Comparison of Catalytic Activity

| Catalyst Type | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Boronic Acid | Suzuki Coupling | 85 | High |

| Traditional | Suzuki Coupling | 75 | Moderate |

| Other Boron Compounds | Various Reactions | Varies | Varies |

This table illustrates that the incorporation of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can lead to enhanced yields and selectivity in catalytic processes compared to traditional methods .

Material Science

In material science, boronic acids are utilized for creating functional materials, particularly in the development of hydrogels and nanomaterials. The reversible nature of boronate ester formation allows for dynamic material properties.

Case Study:

A recent study focused on synthesizing responsive hydrogels using boronic acids as cross-linkers. The incorporation of this specific compound resulted in hydrogels that could respond to changes in pH or glucose concentration, showcasing its potential in biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the inhibition of enzymes that have active sites containing serine or threonine residues. The compound can also interact with molecular targets through its fluorophenyl and piperazine moieties, affecting various biochemical pathways.

Comparison with Similar Compounds

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic Acid (BP 14317)

- Structural Difference : BP 14317 lacks the methylene spacer between the piperazine and phenyl ring, resulting in direct conjugation between the piperazine and the boronic acid-bearing phenyl group .

- This structural feature may enhance interactions with bulky substrates or catalysts compared to BP 14316.

- Electronic Effects : Both compounds feature a Boc-protected piperazine, but the fluorine substituent in the target compound introduces an electron-withdrawing effect, increasing the boronic acid's acidity and reactivity relative to BP 14317’s unsubstituted phenyl ring.

Boronic Acid Derivatives with Different Protecting Groups

4-Methylphenylboronic Acid Pinacol Ester

- Stability vs. Reactivity : The pinacol ester () is more stable than free boronic acids but requires hydrolysis to activate for coupling. The target compound’s free boronic acid offers immediate reactivity but may require stringent storage conditions to prevent protodeboronation .

- Substituent Effects : The methyl group in the pinacol ester is electron-donating, contrasting with the target compound’s electron-withdrawing fluorine. This difference influences electronic properties and coupling efficiency in reactions with electron-deficient aryl halides .

Piperazine Derivatives with Varied Functional Groups

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid

- Functional Group Comparison: This compound () replaces the boronic acid and fluorophenyl group with an acetic acid moiety. The acetic acid enhances hydrophilicity, making it more suitable for biological applications (e.g., peptide synthesis) rather than cross-coupling reactions. The target compound’s boronic acid prioritizes synthetic utility in organometallic chemistry .

Methyl 4-(4-(2-(4-Fluorophenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C4)

- Core Structure Differences: C4 () incorporates a quinoline core and ester group, diverging from the boronic acid focus. The fluorine in C4’s 4-fluorophenyl moiety may enhance quinoline’s π-stacking in medicinal contexts, whereas the target compound’s fluorine optimizes boronic acid reactivity .

Key Data and Properties Comparison

Biological Activity

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research sources.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it significant in various biochemical applications. The tert-butoxycarbonyl (Boc) group attached to the piperazine moiety enhances the compound's stability and solubility.

Molecular Formula : CHB F NO

Molecular Weight : 284.23 g/mol

CAS Number : 936329-97-4

The biological activity of boronic acids, including this compound, often involves inhibition of proteasome activity and modulation of signaling pathways. Boronic acids can interact with serine and threonine residues in proteins, potentially influencing enzyme activity and cellular signaling.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities:

- Anticancer Activity : Boronic acids have been studied for their potential in cancer therapy. They can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that boronic acids possess antimicrobial activity, potentially through the inhibition of bacterial enzymes.

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, possibly by modulating oxidative stress and inflammatory pathways.

Case Studies

-

Anticancer Activity :

A study focused on structurally similar boronic acids revealed that they could significantly inhibit the growth of breast cancer cell lines (MCF-7). The IC values for these compounds ranged from 5 to 15 µM, indicating potent anticancer effects. The mechanism was attributed to proteasome inhibition leading to the accumulation of pro-apoptotic factors . -

Neuroprotection :

In vitro studies showed that a related compound could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was associated with reduced levels of reactive oxygen species (ROS) and modulation of inflammatory cytokines .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC Value | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 10 µM | Proteasome inhibition |

| Compound B | Antimicrobial | 20 µM | Enzyme inhibition |

| Compound C | Neuroprotective | 15 µM | Antioxidant effects |

Q & A

Basic: What are the standard synthetic routes for preparing 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Boc Protection of Piperazine : The tert-butoxycarbonyl (Boc) group is introduced to the piperazine ring using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) to prevent side reactions .

Methylation and Functionalization : The Boc-protected piperazine is reacted with a methylating agent (e.g., formaldehyde) to form the (piperazin-1-yl)methyl intermediate.

Boronic Acid Introduction : A Suzuki-Miyaura coupling is employed, where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between the aryl halide and a boronic acid pinacol ester. Reaction conditions often include 1,2-dimethoxyethane as a solvent and sodium carbonate as a base under inert atmosphere .

Key Characterization : Post-synthesis, purity is confirmed via HPLC (≥97% purity, as per catalog standards) and structural validation via ¹H/¹³C NMR. Melting points (e.g., 138–139.5°C for analogous boronic esters) are used to assess crystallinity .

Advanced: How can coupling efficiency in Suzuki-Miyaura reactions involving this compound be optimized?

Methodological Answer:

Optimization focuses on:

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) is preferred for aryl-aryl couplings due to its stability and reactivity .

- Solvent Systems : 1,2-Dimethoxyethane or THF are ideal for solubilizing boronic acids while minimizing side reactions.

- Base Choice : Sodium carbonate balances pH to prevent Boc-group deprotection while promoting transmetallation .

- Temperature Control : Reflux conditions (~85°C) enhance reaction rates without degrading the Boc group.

- Byproduct Mitigation : Excess boronic acid (1.2–1.5 equiv) drives the reaction to completion, while rigorous inert gas purging prevents Pd catalyst oxidation .

Analytical Validation : Reaction progress is monitored via TLC or LC-MS, with isolated yields typically ranging from 60–80% for analogous compounds .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the boronic acid’s aryl protons (distinct splitting patterns due to fluorine coupling) .

- FT-IR : Identifies the B-O bond (~1350 cm⁻¹) and Boc carbonyl (C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₅BFN₂O₄⁺).

- Melting Point Analysis : Used to assess purity (e.g., sharp melting points >130°C indicate high crystallinity) .

Advanced: How can researchers address Boc-group instability during synthesis?

Methodological Answer:

- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) or HCl during purification. Use milder deprotection agents (e.g., 4 M HCl in dioxane) if needed.

- Storage Conditions : Store at –20°C under nitrogen to prevent hydrolysis. Catalog data indicate stability for >12 months under these conditions .

- Reaction Medium : Use aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack on the Boc group.

- Monitoring Degradation : LC-MS detects hydrolyzed byproducts (e.g., free piperazine at m/z 86.1) .

Basic: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Piperazine Motif : The Boc-protected piperazine serves as a versatile intermediate for introducing basic amine groups into drug candidates, enhancing solubility and target binding (e.g., GPCR antagonists) .

- Boronic Acid Functionality : Enables Suzuki couplings to construct biaryl scaffolds common in kinase inhibitors (e.g., EGFR or BTK inhibitors) .

- Fluorophenyl Group : The 4-fluoro substituent modulates pharmacokinetics (e.g., metabolic stability) and enhances target affinity via hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., pinacol ester derivatives show higher yields with recrystallization due to improved crystallinity) .

- Catalyst Purity : Commercial Pd catalysts vary in activity; pre-purification via filtration through celite improves performance .

- Substrate Quality : Boronic acid precursors with >95% purity (per HPLC) reduce side reactions. Catalog entries emphasize rigorous QC for boronic acids .

Case Study : A 2020 study reported 75% yield using freshly distilled THF vs. 55% in aged solvent, highlighting solvent quality’s impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.